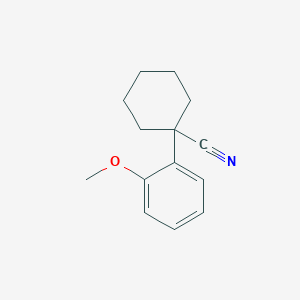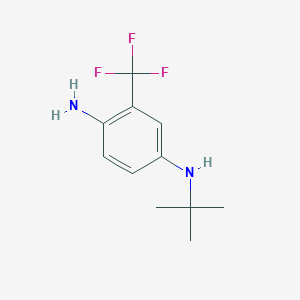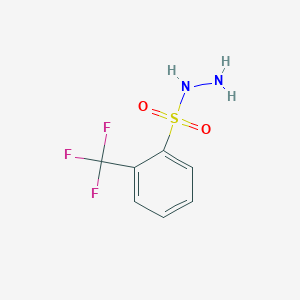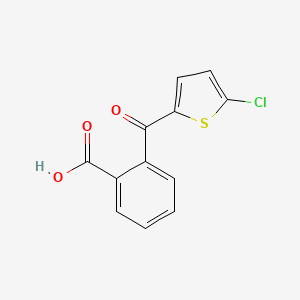
1-(2-Methoxyphenyl)cyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)cyclohexane-1-carbonitrile is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cyclohexane-1-carbonitrile can be synthesized through several methods, including:
Nucleophilic substitution reactions: Reacting a suitable precursor with a nitrile group under controlled conditions.
Cyclization reactions: Forming the cyclohexane ring from linear precursors using catalysts and specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced catalysts and reaction conditions to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxyphenyl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: Converting the methoxy group to a hydroxyl group.
Reduction: Reducing the nitrile group to an amine.
Substitution: Replacing the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing nucleophiles and electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation: 1-(2-Hydroxyphenyl)cyclohexane-1-carbonitrile.
Reduction: 1-(2-Methoxyphenyl)cyclohexane-1-carboximidamide.
Substitution: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)cyclohexane-1-carbonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways, which may include:
Binding to receptors: Interacting with specific receptors in biological systems.
Inhibiting enzymes: Acting as an inhibitor for certain enzymes involved in metabolic pathways.
Modulating signaling pathways: Influencing cellular signaling pathways to produce desired effects.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)cyclohexane-1-carbonitrile is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(2-Hydroxyphenyl)cyclohexane-1-carbonitrile: Differing by the presence of a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)cyclohexane-1-carboximidamide: Differing by the presence of an amine group instead of a nitrile group.
1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a nitrile group.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their functional groups.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-16-13-8-4-3-7-12(13)14(11-15)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRUEIMSMJUNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid](/img/structure/B7836279.png)
![3-pyridin-3-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7836284.png)
![3-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7836288.png)
![1-[4-Methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B7836293.png)






![4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile](/img/structure/B7836329.png)



